molecular formula C9H18N2O3 B154829 dl-Alanyl-dl-leucine CAS No. 1999-42-4

dl-Alanyl-dl-leucine

Cat. No. B154829
CAS RN: 1999-42-4
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dl-Alanyl-dl-leucine involves various chemical procedures to prepare the amino acid and its derivatives. For instance, the synthesis of mono-C(14)-labeled DL-alanines is achieved through small scale procedures using ion exchange columns and vacuum sublimation, resulting in high purity amino acids in good yield . Another synthesis method involves the condensation of 4-bromomethylcyclohexene and ethyl acetamidocyanoacetate to produce 3-Cyclohexene-1-dl-alanine, an analog of leucine, which exhibits inhibitory properties against certain bacteria . Additionally, DL-β-(4-Thiazolyl)-α-alanine and its peptides are synthesized through condensation reactions followed by hydrolysis, with subsequent transformations into various derivatives .

Molecular Structure Analysis

The molecular structure of dl-Alanyl-dl-leucine derivatives can be complex. For example, binuclear complexes of EuIII with bridging DL- and L-α-alaninehydroxamic acids have been synthesized and their crystal structures determined by X-ray diffraction. These structures consist of dimer units with NO bridging groups and chelation by CO and NO groups forming five-membered rings . The structural effect of ligand chirality was also observed in these complexes.

Chemical Reactions Analysis

The chemical reactivity of dl-Alanyl-dl-leucine analogs can be seen in their ability to inhibit bacterial growth or enzyme activity. For instance, (1-Amino-2-propenyl) phosphonic acid, an analog of vinylglycine and inhibitor of alanine racemase and D-alanine:D-alanine ligase, was synthesized and shown to be a strong inhibitor of these enzymes in certain bacterial species . The resolution of dl-β-(thymin-1-yl)alanine into optically active forms and their subsequent polymerization also demonstrates the chemical reactivity of these amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dl-Alanyl-dl-leucine and its analogs are influenced by their molecular structure. For example, the binuclear complexes containing bridging DL- and L-α-alaninehydroxamic acids exhibit specific crystal structures and hydrogen bonding patterns . The synthesis of enantiomerically pure (R)- and (S)-2-(aminomethyl)alanine and (R)- and (S)-2-(aminomethyl)leucine showcases the importance of chirality in the physical properties and potential biological activity of these compounds .

Scientific Research Applications

1. Peptide Synthesis and Racemization Studies

In peptide synthesis, dl-Alanyl-dl-leucine has been used in the study of racemization. Izumiya, Muraoka, and Aoyagi (1971) synthesized several tripeptides using dl-Alanyl-dl-leucine and analyzed the separation of diastereomers. They developed a procedure to determine the amounts of different diastereomers in a peptide, contributing to understanding racemization during peptide synthesis (Izumiya, Muraoka, & Aoyagi, 1971).

2. Study of Amino Acid Analogs and Inhibition

Research by Edelson et al. (1959) on 3-Cyclohexene-1-dl-alanine, an analog of leucine, involved dl-Alanyl-dl-leucine. They explored how the structure of the cyclohexene ring influences inhibitory properties, offering insights into amino acid analogs (Edelson, Skinner, Ravel, & Shive, 1959).

3. Cryo-bioorganic Chemistry

Vajda and Hollósi (2001) investigated the chirality of l-/dl-leucine cooligomerization in both liquid and frozen aqueous solutions. Their study provided novel insights into the effects of freezing on stereoselection, important for understanding biochemical processes at low temperatures (Vajda & Hollósi, 2001).

4. Enzyme Inhibition Studies

Birch, El-obeid, and Akhtar (1972) synthesized chloromethyl ketone analogs of dl-leucine and other amino acids to study their inhibitory effects on leucine aminopeptidase. Their research contributed to understanding the interaction between specific amino acid analogs and enzymes (Birch, El-obeid, & Akhtar, 1972).

5. Histochemical Enzyme Demonstration

Burstone and Folk (1956) developed a histochemical method for demonstrating aminopeptidase in tissue sections using dl-Alanyl-dl-leucine. This method aids in the histochemical study of enzymes in biological tissues (Burstone & Folk, 1956).

6. Biosynthesis of Monoterpenoids

Tange (1981) studied the incorporation of dl-Alanyl-dl-leucine into monoterpenoids in plants. This research aids in understanding the biosynthetic pathways leading to monoterpenoids from amino acids (Tange, 1981).

7. Enhancement of l-Leucine Production

Wang et al. (2020) conducted a study focusing on enhancing the production of l-leucine, involving metabolic engineering strategies. The research offers valuable insights for industrial bioconversion processes (Wang, Shi, Chen, Zhang, Xu, & Zhang, 2020).

8. RNA Aminoacylation

Usher and Needels (1986) explored the aminoacylation of RNA using racemic dl-leucine, contributing to the understanding of molecular evolution and stereoselectivity in bioorganic processes (Usher & Needels, 1986).

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

“dl-Alanyl-dl-leucine” is currently used for research and development purposes . A related compound, N-acetyl-l-leucine, is being studied for its potential in treating several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

properties

IUPAC Name

2-(2-aminopropanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936873
Record name N-(2-Amino-1-hydroxypropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-Alanyl-dl-leucine

CAS RN

1999-42-4, 1638-60-4, 3303-34-2
Record name DL-Alanyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC89666
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666
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Record name 1999-42-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89609
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
TP O'Barr, DA Pierce - Journal of Bacteriology, 1960 - Am Soc Microbiol
… DL-Alanyl-DL-leucine was arbitrarily chosen as the test … From table 1, it isapparent that DL-alanyl-DL-leucine very … Competitive nature of the interaction between DL-alanyl-DL-leucine …
Number of citations: 2 journals.asm.org
Z Castro-Curel, GBJ Glass - The American Journal of Digestive Diseases, 1965 - Springer
… We tested the following peptides for their effects upon the uptake of the radioactive B12 on the GPIMH system: dl alanyl dl alanine, dl alanyl dl glycine, dl alanyl dl leucine, dl alanyl dl …
Number of citations: 1 link.springer.com
SN Gridchin - Russian Journal of Physical Chemistry A, 2016 - Springer
… tide determines the exothermicity of the dissociation processes of carboxylic groups of glycyl-DL-valine, glycyl-DL-leucine, L-leucyl-L-leucine, DL-valylDL-leucine, DL-alanyl-DL-leucine, …
Number of citations: 8 link.springer.com
P MacLeod, DF Gordon Jr - Journal of Dairy Science, 1961 - Elsevier
… Paper chromatographic analyses of all peptide preparations showed that DL-alanylglycine, DL-alanyl-DL-leucine, and DL-alanylL-leucine contained one or both constituent amino …
Number of citations: 14 www.sciencedirect.com
R Braams - Radiation Research, 1967 - meridian.allenpress.com
Results of measurements of absolute rate constants for reactions between the hydrated electron and peptides or proteins are presented and analyzed. The reactivity of the protonated …
Number of citations: 61 meridian.allenpress.com
MD Fenn, JH Bradbury - Analytical Biochemistry, 1972 - Elsevier
… The resultant carbobenzoxy-DL-alanyl-DL-leucine ethyl ester was hydrolyzed and coupled with glycine ethyl ester using carbonyl diimidazole again. The product of this reaction was …
Number of citations: 6 www.sciencedirect.com
T Nishioka, H Suga, M Shimizu - Applied and Environmental …, 2022 - Am Soc Microbiol
… Although we did not test the effects of other γ-glutamyl dipeptides in this study, soil amendment with three commercial dipeptides (dl-alanyl-dl-leucine, d-leucyl-l-tyrosine-hydrate, and …
Number of citations: 1 journals.asm.org
NW Coles, CM Gilbo, AJ Broad - Biochemical Journal, 1969 - portlandpress.com
1. An enzyme produced by Aeromonas hydrophila and capable of lysing Staphylococcus aureus cells was purified 180-fold by gel filtration and chromatography on columns of AG-50 W …
Number of citations: 25 portlandpress.com
N Van Chuyen, T Kurata, M Fujimaki - Agricultural and Biological …, 1973 - Taylor & Francis
… Its derivatives from the reaction of glycylglycine, glycyl-DL-alanine, DL-alanyl-DL-alanine, DLalanyl-DL-valine, DL-alanyl-DL-norvaline, DLalanyl-DL-norleucine, DL-alanyl-DL-leucine, …
Number of citations: 74 www.tandfonline.com
R Vijayaraj, K Altaff, NS Kumaran - Indian Journal of Geo-Marine …, 2022 - or.niscpr.res.in
The present study is aimed at identification of bioactive compounds and their pharmacological properties of four macro-algae (Hydropuntia edulis, Halymenia venusta, Ulva lactuca and …
Number of citations: 1 or.niscpr.res.in

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